1-Hydroxy Valdecoxib-13C2,15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

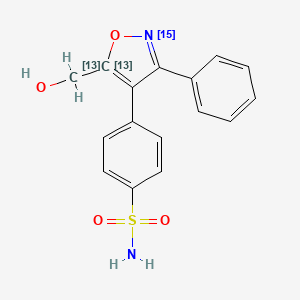

1-Hydroxy Valdecoxib-13C2,15N, also known as this compound, is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 333.336. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

The isotopic labeling of 1-Hydroxy Valdecoxib enables researchers to conduct detailed pharmacokinetic studies. These studies assess the absorption, distribution, metabolism, and excretion of the compound in biological systems. The incorporation of carbon-13 and nitrogen-15 allows for precise tracking in metabolic pathways using techniques such as mass spectrometry.

Key Findings from Pharmacokinetic Studies

- Enhanced Bioavailability : The hydroxyl group at the 1-position may improve solubility and bioavailability compared to Valdecoxib. This could lead to more effective therapeutic outcomes in treating inflammatory conditions .

- Selective COX-2 Inhibition : Studies indicate that 1-Hydroxy Valdecoxib maintains a strong inhibitory effect on COX-2 while sparing COX-1, which is critical for reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Metabolic Research

The compound is instrumental in studying drug metabolism due to its isotopic labeling. Researchers can explore how 1-Hydroxy Valdecoxib interacts with various enzymes involved in drug metabolism, particularly cytochrome P450 enzymes.

Case Study: Interaction with Cytochrome P450 Enzymes

Research has shown that 1-Hydroxy Valdecoxib can be used to investigate its metabolic pathways involving cytochrome P450 enzymes. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing dosing regimens .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of 1-Hydroxy Valdecoxib among similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-Hydroxy-Valdecoxib | Active metabolite of Valdecoxib | Hydroxylated form; active in inflammation |

| Celecoxib | Selective COX-2 inhibitor | Different chemical structure; similar activity |

| Rofecoxib | Selective COX-2 inhibitor | Distinct structure; withdrawn due to safety concerns |

| Etoricoxib | Selective COX-2 inhibitor | Longer half-life; different pharmacokinetics |

The isotopic labeling and hydroxylation of 1-Hydroxy Valdecoxib provide enhanced tracking capabilities in biological systems, making it particularly valuable for research focused on drug metabolism and efficacy .

Potential Applications in Drug Development

The insights gained from studies involving 1-Hydroxy Valdecoxib can inform the development of new therapeutics. Its selective inhibition profile and improved pharmacokinetic properties make it a candidate for further exploration in clinical settings.

Future Research Directions

Future research could focus on:

- Long-term safety profiles : Understanding the long-term effects of using 1-Hydroxy Valdecoxib in chronic conditions.

- Combination therapies : Investigating its efficacy when used alongside other anti-inflammatory agents.

- Broader applications : Exploring its potential use in different inflammatory diseases beyond arthritis.

Propiedades

Número CAS |

1346601-29-3 |

|---|---|

Fórmula molecular |

C16H14N2O4S |

Peso molecular |

333.336 |

Nombre IUPAC |

4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide |

InChI |

InChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21)/i10+1,14+1,18+1 |

Clave InChI |

UJSFKTUZOASIPA-URAPMWEKSA-N |

SMILES |

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO |

Sinónimos |

4-[5-(Hydroxymethyl)-3-phenyl-4-isoxazolyl]-benzenesulfonamide-13C2,15N; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.